molecular formula C7H11NO3 B1330574 N-Acetyl-DL-allylglycine CAS No. 50299-14-4

N-Acetyl-DL-allylglycine

Cat. No. B1330574
CAS RN: 50299-14-4
M. Wt: 157.17 g/mol
InChI Key: QTNLDKHXFVSKCF-UHFFFAOYSA-N
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Description

N-Acetyl-DL-allylglycine is a chemical compound with the molecular formula C7H11NO3 . It is also known by other names such as 2-Acetamido-4-pentenoic acid . It has an average mass of 157.167 Da and a monoisotopic mass of 157.073898 Da .


Synthesis Analysis

The synthesis of N-Acetyl-DL-allylglycine involves a dynamic kinetic resolution which allows 98% conversion of N-acetyl-DL-allylglycine into D-allylglycine in 18 hours at high substrate concentrations . Another synthesis method involves the reaction of ethyl 2-acetamido-2-(ethoxycarbonyl)-4-pentenoate with water and potassium hydroxide at 100 degrees Celsius for 3 hours .


Molecular Structure Analysis

The molecular structure of N-Acetyl-DL-allylglycine consists of an acetyl group (CH3CO), an allyl group (CH2=CH-CH2), and a glycine residue (NH2CH2COOH) . The structure is characterized by a carboxyl group (-COOH), an amide group (-CONH2), and a double bond in the allyl group.


Physical And Chemical Properties Analysis

N-Acetyl-DL-allylglycine has a molecular weight of 157.17 . It is stored at a temperature of -20°C . The compound is an anion at physiological pH, which is a result of N-acetylation removing a charge from the nitrogen .

Scientific Research Applications

1. Industrial Scale Production of Enantiomerically Pure α-Amino Acids

A study by Baxter et al. (2012) highlights the use of a variant N-acetyl amino acid racemase (NAAAR G291D/F323Y) with increased activity on N-acetylated amino acids like N-acetyl-DL-allylglycine. This variant, coupled with an enantiospecific acylase, achieved a 98% conversion of N-acetyl-DL-allylglycine into D-allylglycine. This process is significant for industrial-scale production of pure α-amino acids, demonstrating the potential of N-acetyl-DL-allylglycine in large-scale applications (Baxter et al., 2012).

2. Inhibition of Tumor Growth

Research by Neish (2004) explored the antitumor activity of dl-C-allylglycine, including dl-C-allyl-N-acetylglycine, and its isomers. These compounds exhibited significant inhibition of Rd/3 sarcoma tumor growth in male rats, demonstrating a potential therapeutic application in cancer research (Neish, 2004).

3. Study of GABA and Polyamine Metabolism in Brain

Pajunen et al. (1979) investigated the effect of dl-allylglycine on GABA and polyamine metabolism in the mouse brain. The study found that dl-allylglycine caused a decrease in brain GABA concentration and affected activities of key enzymes in polyamine metabolism. This research provides insights into the neurological effects of N-acetyl-DL-allylglycine and its potential for studying brain chemistry (Pajunen et al., 1979).

4. Synthesis of Reactive Alkene Moiety Polypeptides

Yamada et al. (2016) demonstrated the synthesis of polypeptides bearing a reactive alkene moiety, such as poly-dl-allylglycine, through polycondensation of activated urethane derivatives. This method has broad applications in functional molecule conjugation, showcasing the versatility of N-acetyl-DL-allylglycine in polymer chemistry (Yamada et al., 2016).

Safety And Hazards

N-Acetyl-DL-allylglycine is classified as a combustible dust . It may cause skin and eye irritation, and may cause respiratory irritation . Personal protective equipment including dust mask type N95, eyeshields, and gloves are recommended when handling this compound .

Future Directions

N-acetyl-L-leucine, an enantiomer of N-acetyl-DL-allylglycine, is currently under development for rare neurological disorders . The therapeutic effects of N-acetyl-L-leucine are believed to be due to its selective recognition by different uptake transporters, which significantly contributes to its pharmacological effects .

properties

IUPAC Name

2-acetamidopent-4-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO3/c1-3-4-6(7(10)11)8-5(2)9/h3,6H,1,4H2,2H3,(H,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTNLDKHXFVSKCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC=C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Acetamidopent-4-enoic acid

CAS RN

50299-14-4
Record name NSC270552
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=270552
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-Acetyl-D-allylglycine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
S Baxter, S Royer, G Grogan, F Brown… - Journal of the …, 2012 - ACS Publications
… The variant has been coupled with an enantiospecific acylase to give a preparative scale dynamic kinetic resolution which allows 98% conversion of N-acetyl-dl-allylglycine into d-…
Number of citations: 65 pubs.acs.org
AA Hambardzumyan, AV Mkhitaryan… - Applied Biochemistry …, 2016 - Springer
… armeniensis AM6.1 showed sufficiently high substrate specificity for N-acetyl derivative of unnatural amino acids —N-acetyl-DLoxyvaline and N-acetyl-DL-allylglycine. This property …
Number of citations: 4 link.springer.com
S Black, NG Wright - Journal of Biological Chemistry, 1955 - Elsevier
L-Asp&ate is converted to. L-homoserine in yeast extracts by a series of three enzymatic reactions (1). In the first reaction, described in the preceding paper (2), fi-aspartyl phosphate is …
Number of citations: 332 www.sciencedirect.com
A Neuberger, GH Tait - Journal of the Chemical Society (Resumed), 1962 - pubs.rsc.org
… Further treatment of the resulting ester (IIa), which was not isolated, gave N-acetyl-DL-allylglycine (IIb) in 75430% overall yield. Deacetylation of the L-isomer with the enzyme deacylase …
Number of citations: 6 pubs.rsc.org
AA Hambardzumyan, AV Mkhitaryan… - Applied Biochemistry …, 2017 - Springer
… 99% of 400 mM N-acetyl-DL-methionine was deacetylated for 17 days, while for the same time interval deacylation of equimolar amount of N-acetylDL-tyrosine, N-acetyl-DL-allylglycine, …
Number of citations: 2 link.springer.com
L Couper - 1991 - search.proquest.com
… N-Acetyl-DL-allylglycine was prepared from DL-allylglycine by Sorrensen s method using 2m NaOH and acetic anhydride. Hydrolysis of N-acetylDL-allylglycine using hog kidney …
Number of citations: 3 search.proquest.com
SV Story, AM Grunden, MWW Adams - Journal of bacteriology, 2001 - Am Soc Microbiol
Aminoacylase was identified in cell extracts of the hyperthermophilic archaeon Pyrococcus furiosus by its ability to hydrolyze N-acetyl-l-methionine and was purified by multistep …
Number of citations: 47 journals.asm.org
DW Tudor - 1992 - search.proquest.com
There are two distinct biosynthetic pathways to the essential amino acid L-lysine (A). The diaminopimelate pathway to L-lysine (A) occurs in higher plants and bacteria whereas the α-…
Number of citations: 5 search.proquest.com
SJ Connell - 1994 - search.proquest.com
… N-Acetyl-DL-allylglycine (93) was prepared from DL-allylglycine (92) using 2M sodium hydroxide and acetic anhydride. Hydrolysis of N-acetyl-DL-allylglycine (93) using hog kidney …
Number of citations: 3 search.proquest.com
S Schmidt, A Schallmey, R Kourist - Enzyme Cascade Design and …, 2021 - Springer
… A variant with sixfold activity identified in the selection assay allowed the complete conversion of a 50 g/L solution of N-acetyl-DL-allylglycine into D-allylglycine within 18 h. For a more …
Number of citations: 2 link.springer.com

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